molecular formula C17H19FN2O5S B6521068 N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide CAS No. 896313-15-8

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide

Cat. No.: B6521068
CAS No.: 896313-15-8
M. Wt: 382.4 g/mol
InChI Key: AFVTZBFELYLMHN-UHFFFAOYSA-N
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Description

N'-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide is a synthetic compound with potential applications in various scientific fields. This compound features a complex molecular structure that combines different functional groups, including furan and fluorobenzenesulfonyl moieties, making it an interesting subject for chemical, biological, and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide typically begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, furan-2-carboxaldehyde, and ethanediamine.

  • Step 1: : The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with furan-2-carboxaldehyde in the presence of a base like triethylamine. This step forms an intermediate product through a sulfonylation reaction.

  • Step 2: : The intermediate product is then reacted with ethanediamine under mild heating conditions to form the final compound, this compound. This step typically requires a solvent like dichloromethane and a catalyst such as pyridine to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods may vary, they generally follow the same synthetic routes as in the laboratory, but with optimizations for scale, yield, and cost-effectiveness. Key considerations include reaction scale-up, purification techniques, and process safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: : The compound can also undergo reduction reactions, particularly targeting the sulfonyl group.

  • Substitution: : Various nucleophilic substitution reactions can occur, especially at the fluorobenzenesulfonyl group.

Common Reagents and Conditions

  • Oxidation Reactions: : Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction Reactions: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution Reactions: : Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

  • Oxidation Products: : Various oxidized derivatives of the furan ring.

  • Reduction Products: : Reduced forms of the sulfonyl group.

  • Substitution Products: : Compounds where the fluorine atom is replaced with other functional groups.

Scientific Research Applications

Chemistry

N'-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide is studied for its unique chemical properties and reactivity

Biology

In biological research, this compound is explored for its interactions with biological molecules and potential bioactivity. It may serve as a lead compound for the development of new drugs or biochemical tools.

Medicine

Given its complex structure, this compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound's chemical properties make it useful in the development of new materials, catalysts, and other chemical products

Mechanism of Action

The mechanism by which N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its fluorobenzenesulfonyl and furan moieties enable it to bind to specific active sites, potentially inhibiting or modifying the activity of target proteins. The pathways involved may include signal transduction, enzyme inhibition, and modulation of biological processes.

Comparison with Similar Compounds

When comparing N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide to other compounds with similar structures, its unique combination of functional groups stands out. Similar compounds might include:

  • N-(4-Fluorobenzenesulfonyl)-N'-(furan-2-yl)ethanediamide: : A structurally similar compound but lacks the isopropyl group.

  • N-(2-(Furan-2-yl)ethyl)-N'-[2-(4-fluorobenzenesulfonyl)ethanediamide: : Similar, but with variations in the positioning and types of substituents.

And there you have it. It's really the nuances of these compounds that make them compelling—each slight change can result in entirely different behavior and applications. Anything else you'd like to dive into?

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S/c1-11(2)20-17(22)16(21)19-10-15(14-4-3-9-25-14)26(23,24)13-7-5-12(18)6-8-13/h3-9,11,15H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVTZBFELYLMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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